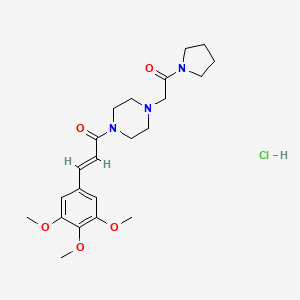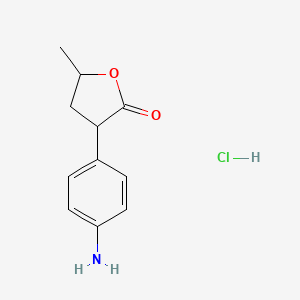
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride is a chemical compound with a unique structure that includes an aminophenyl group attached to a dihydrofuranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride typically involves the reaction of p-aminophenyl derivatives with dihydrofuranone precursors under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the furanone ring.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, leading to changes in their activity. The furanone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-pyridazinone
- 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-pyrazol-3-one
- 3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-pyrrol-2-one
Uniqueness
3-(p-Aminophenyl)dihydro-5-methyl-2(3H)-furanone hydrochloride is unique due to its specific combination of an aminophenyl group and a dihydrofuranone ring This structure imparts distinct chemical and biological properties that differentiate it from similar compounds
Eigenschaften
CAS-Nummer |
3195-71-9 |
|---|---|
Molekularformel |
C11H14ClNO2 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
3-(4-aminophenyl)-5-methyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-10(11(13)14-7)8-2-4-9(12)5-3-8;/h2-5,7,10H,6,12H2,1H3;1H |
InChI-Schlüssel |
VRYGSZHDTFOSKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)O1)C2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


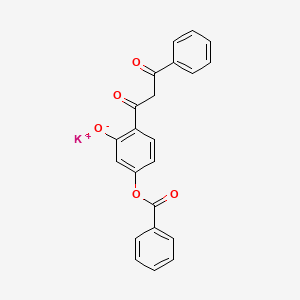

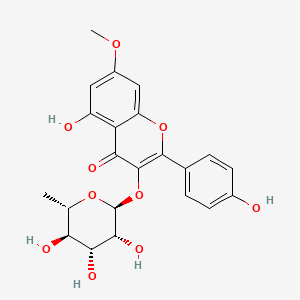
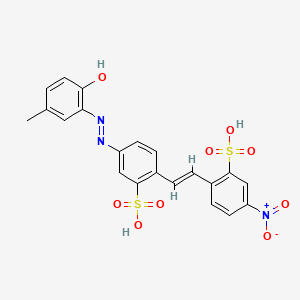
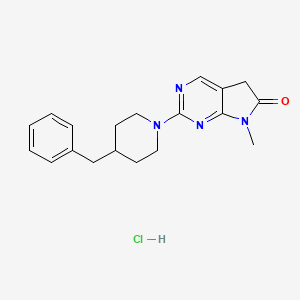
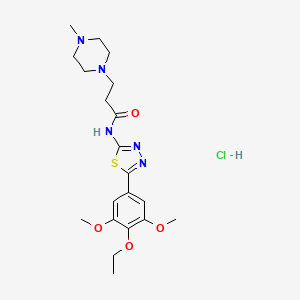
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-octyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12715562.png)
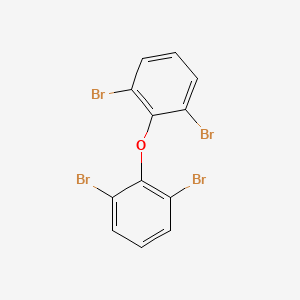

![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)

